N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[25]octane-2-carboxamide is a complex organic compound that features a piperazine ring, a benzyl group, and a spirocyclic structure
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c25-19(15-22-20(26)18-14-21(18)6-12-27-13-7-21)24-10-8-23(9-11-24)16-17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLNEWHMLIRIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[25]octane-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity to these receptors, while the spirocyclic structure could influence its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide: Similar structure but with a chloro and indole group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Features a pyrimidine ring instead of the spirocyclic structure.
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and potentially improve its pharmacokinetic profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
